5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
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Description
5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of chemicals involved in the synthesis of various biologically active substances. For instance, compounds with similar structural features, such as dibenzo[b,f][1,4]oxazepines, have been synthesized and studied for their potential anticancer activities. These compounds exhibit cytotoxic activity against a range of human cancer cell lines, highlighting their importance in the development of new therapeutic agents (El-Naem et al., 2003).
Pharmacological Effects
Compounds containing the dibenzo[b,f][1,4]oxazepin moiety, such as R 68 070, have been shown to combine thromboxane A2 synthetase inhibition with thromboxane A2/prostaglandin endoperoxide receptor blockade, exhibiting significant pharmacological effects in vivo. This includes profound inhibition of platelet aggregation and potential therapeutic applications in preventing thrombosis and related cardiovascular diseases (Clerck et al., 1989).
Novel Synthetic Routes
Research has also focused on novel synthetic routes and transformations involving related structures. For example, the synthesis of dibenzo[d,f][1,3]oxazepine derivatives from 2′-amino-2-hydroxybiphenyl and isothiocyanates has been explored, providing new insights into constructing these complex heterocyclic systems with potential biological activities (Murata et al., 2021).
Properties
IUPAC Name |
5-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-13-4-6-19-17(9-13)25-23(29)16-12-15(5-7-18(16)30-19)24-21(26)10-14(11-22(27)28)20-3-2-8-31-20/h2-9,12,14H,10-11H2,1H3,(H,24,26)(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZPMSQTRVGXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(CC(=O)O)C4=CC=CS4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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